![molecular formula C11H13N3O4S2 B216503 4-Methoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide](/img/structure/B216503.png)
4-Methoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 4-Methoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide involves the inhibition of various enzymes and signaling pathways that play a crucial role in disease progression. For example, it inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a significant role in cancer progression. It also inhibits the activity of NF-κB, a signaling pathway that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects
4-Methoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate glucose metabolism. Additionally, it has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4-Methoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide in lab experiments is its high potency and specificity. It exhibits potent inhibitory activity against various enzymes and signaling pathways, making it an ideal compound for studying disease mechanisms. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are various future directions for the research and development of 4-Methoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide. One of the most significant directions is its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and diabetes. Additionally, further studies are needed to understand its mechanism of action and optimize its efficacy and bioavailability. Furthermore, the development of novel synthesis methods and analogs of this compound can lead to the discovery of more potent and specific therapeutic agents.
Synthesemethoden
The synthesis of 4-Methoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 5-methoxymethyl-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization, column chromatography, or HPLC.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide has shown promising results in various scientific research applications. One of the most significant applications is its potential as a therapeutic agent for various diseases such as cancer, inflammation, and diabetes. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-diabetic properties by regulating glucose metabolism.
Eigenschaften
Produktname |
4-Methoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide |
---|---|
Molekularformel |
C11H13N3O4S2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O4S2/c1-17-7-10-12-13-11(19-10)14-20(15,16)9-5-3-8(18-2)4-6-9/h3-6H,7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
HWANRMZBMRDSNS-UHFFFAOYSA-N |
SMILES |
COCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
COCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.